

Technical Guide: Certificate of Analysis for p-Fluorobenzylamine-d4

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Compound of Interest

Compound Name: *p*-Fluorobenzylamine-d4

Cat. No.: B596265

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a representative Certificate of Analysis for **p-Fluorobenzylamine-d4**. The data and methodologies presented herein are compiled from established analytical techniques for deuterated compounds and publicly available information on the non-deuterated analogue. This document is intended to serve as a comprehensive technical resource, outlining the expected quality and analytical specifications for this compound. It is not a certificate of analysis for any specific commercial batch.

Compound Information

Parameter	Specification
Compound Name	<i>p</i> -Fluorobenzylamine-d4
Synonyms	4-Fluorobenzylamine-d4, (4-Fluorophenyl)methanamine-d4
CAS Number	1219798-96-5
Molecular Formula	C ₇ H ₄ D ₄ FN
Molecular Weight	129.17 g/mol
Structure	FC ₆ H ₄ CD ₂ ND ₂

Physical and Chemical Properties

Property	Value
Appearance	Colorless to pale yellow liquid
Boiling Point	~183 °C (for non-deuterated)
Density	~1.095 g/mL at 25 °C (for non-deuterated)
Refractive Index	~1.512 at 20 °C (for non-deuterated)

Analytical Data

Chemical Purity

The chemical purity of **p-Fluorobenzylamine-d4** is determined by Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile impurities from the main compound, which are then identified and quantified by mass spectrometry.

Test	Method	Specification	Result
Purity (GC)	GC-MS	≥ 98.0%	99.5%

Isotopic Purity

The isotopic purity is a critical parameter for deuterated compounds. It is determined by a combination of Mass Spectrometry, to ascertain the overall deuterium incorporation, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location of the deuterium atoms.

Test	Method	Specification	Result
Deuterium Incorporation	HR-MS	≥ 98 atom % D	99.2 atom % D
Isotopic Enrichment (d4)	HR-MS	≥ 98%	98.7%
Positional Identity	¹ H NMR, ² H NMR	Conforms to structure	Conforms

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

Objective: To determine the chemical purity of **p-Fluorobenzylamine-d4** and identify any volatile impurities.

Instrumentation:

- Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.
- Mass Spectrometer: Agilent 5977B MSD or equivalent, operated in electron ionization (EI) mode.
- Column: J&W Scientific DB-5MS (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent.

GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injection Volume: 1 μ L (split ratio 50:1).

MS Conditions:

- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: 35-500 amu.

Data Analysis: The percentage purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity

Objective: To determine the isotopic enrichment and deuterium incorporation in **p-Fluorobenzylamine-d4**.

Instrumentation:

- Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent, operated in positive ion electrospray ionization (ESI) mode.

Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol with 0.1% formic acid) to a concentration of approximately 1 μ g/mL.

MS Conditions:

- Ionization Mode: ESI+
- Resolution: 70,000
- Scan Range: m/z 100-200
- Data Analysis: The relative intensities of the ions corresponding to the d0 to d4 species are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the identity and the specific locations of deuterium substitution.

Instrumentation:

- NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

¹H NMR Protocol:

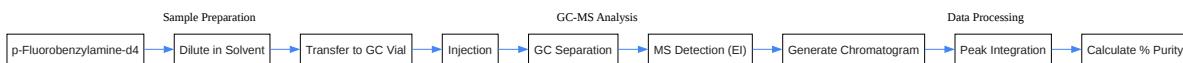
- Solvent: Chloroform-d (CDCl_3)

- Analysis: The ^1H NMR spectrum is used to identify the absence of signals at the positions where deuterium has been incorporated. The residual proton signals are integrated to quantify the level of any un-deuterated species.

^2H NMR Protocol:

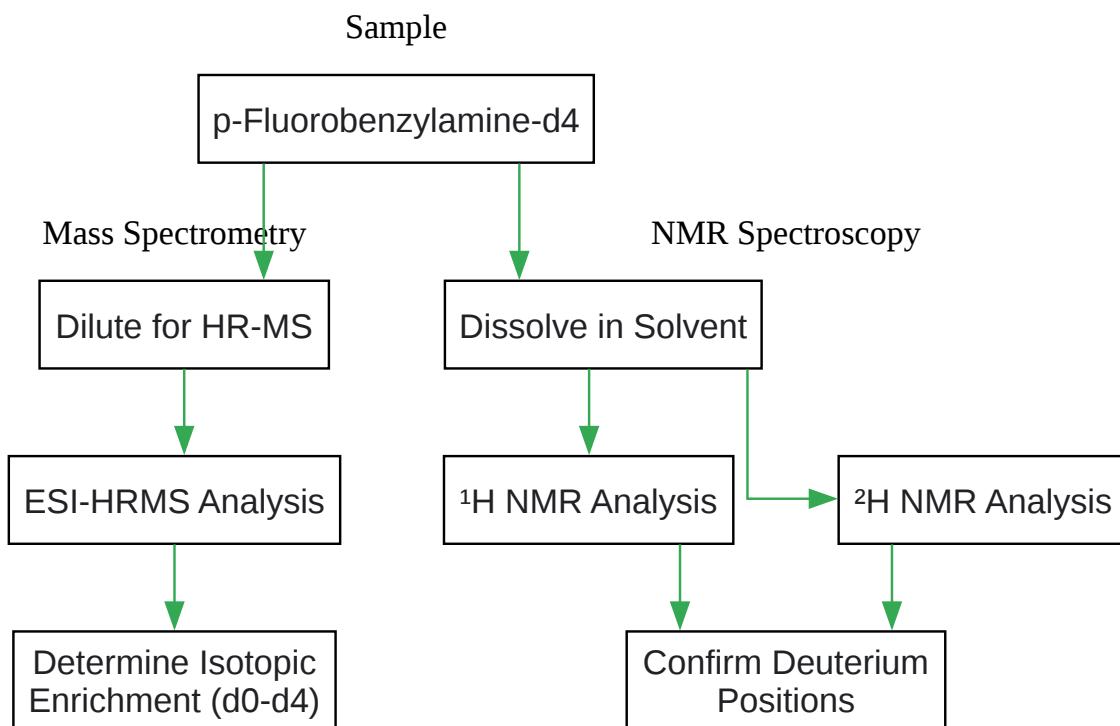
- Solvent: Chloroform (CHCl_3)
- Analysis: The ^2H NMR spectrum confirms the presence and chemical environment of the deuterium atoms, ensuring they are in the expected positions on the molecule.

Visualizations



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Caption: Workflow for Chemical Purity Analysis by GC-MS.



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Caption: Analytical Workflow for Isotopic Purity Determination.

- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for p-Fluorobenzylamine-d4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b596265#p-fluorobenzylamine-d4-certificate-of-analysis\]](https://www.benchchem.com/product/b596265#p-fluorobenzylamine-d4-certificate-of-analysis)

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